molecular formula C16H14ClN3O B2580281 7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine CAS No. 477861-85-1

7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine

Cat. No. B2580281
CAS RN: 477861-85-1
M. Wt: 299.76
InChI Key: PVLOMXHKKBSQTP-UHFFFAOYSA-N
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Description

“7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound with the molecular formula C16H14ClN3O and a molecular weight of 299.75 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is defined by its molecular formula C16H14ClN3O . Detailed structural analysis would require more specific information or advanced analytical techniques.

Scientific Research Applications

Antimicrobial Activity

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s efficacy in inhibiting microbial growth makes it a candidate for further development into treatments for infections.

Antiproliferative Effects

This compound has also been evaluated for its antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . Its ability to inhibit the growth of cancer cells suggests potential applications in cancer therapy, warranting more research into its mechanism of action and therapeutic efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding mode of active compounds within the target receptor sites . These studies are crucial for rational drug design, allowing scientists to predict how the compound interacts with biological targets and to optimize its structure for better therapeutic outcomes.

Proteomics Research

The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function . Its role in proteomics can lead to discoveries about cellular processes and the development of new diagnostic methods.

Synthesis of Heterocyclic Compounds

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: is a key intermediate in the synthesis of various heterocyclic compounds . These heterocycles have diverse biological activities and are important in the development of pharmaceuticals with potential therapeutic applications.

Anticancer Research

Further extending its role in cancer research, this compound is part of the synthesis pathways for creating novel anticancer agents . By contributing to the development of new drugs, it plays a significant role in the ongoing fight against cancer.

properties

IUPAC Name

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLOMXHKKBSQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325727
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

CAS RN

477861-85-1
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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